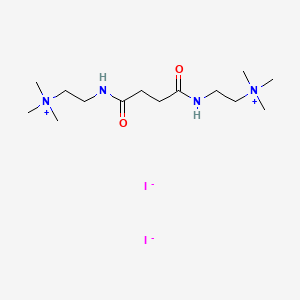
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound known for its antimicrobial properties. Quaternary ammonium compounds are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of quaternary ammonium compounds like this compound) involves large-scale chemical reactors where the reactants are mixed under controlled conditions to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its antimicrobial properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quaternary ammonium salts, while substitution reactions can yield a variety of derivatives with altered antimicrobial properties .
科学研究应用
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of quaternary ammonium salts.
Biology: The compound is investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Medicine: It is explored for potential use in disinfectants and antiseptics for medical equipment and surfaces.
作用机制
The antimicrobial activity of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism involves electrostatic interactions and the insertion of the hydrophobic tail into the lipid bilayer, causing leakage of cellular contents .
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyl trimethyl ammonium bromide: Known for its use in various industrial and pharmaceutical applications.
Didecyldimethylammonium chloride: Used as a disinfectant and antiseptic in various settings.
Uniqueness
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its antimicrobial activity. Its ability to form stable complexes with various substrates makes it versatile for different applications .
属性
CAS 编号 |
62066-17-5 |
|---|---|
分子式 |
C14H32I2N4O2 |
分子量 |
542.24 g/mol |
IUPAC 名称 |
trimethyl-[2-[[4-oxo-4-[2-(trimethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N4O2.2HI/c1-17(2,3)11-9-15-13(19)7-8-14(20)16-10-12-18(4,5)6;;/h7-12H2,1-6H3;2*1H |
InChI 键 |
NWFXFWHRTTYGBA-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCNC(=O)CCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


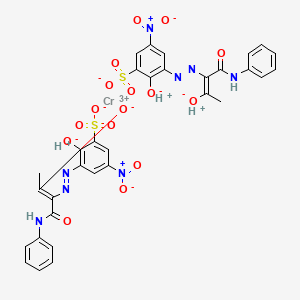
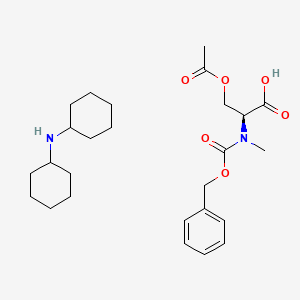
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
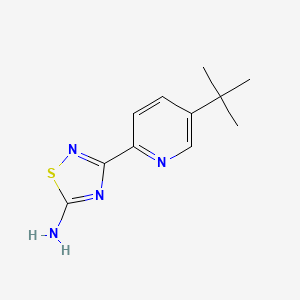
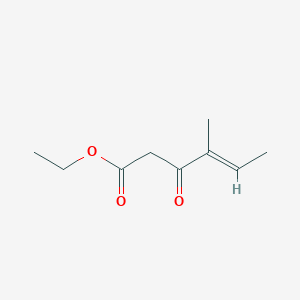
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)
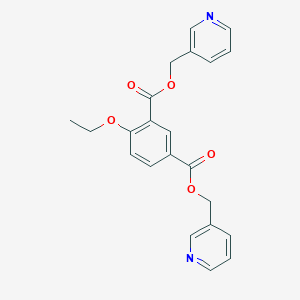
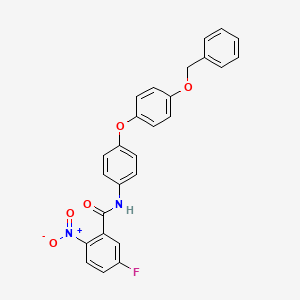
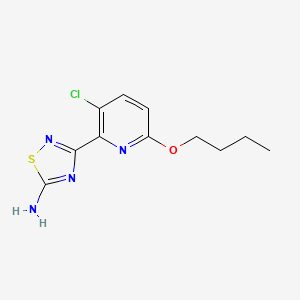

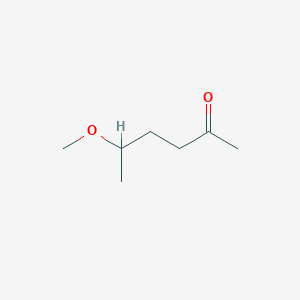
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
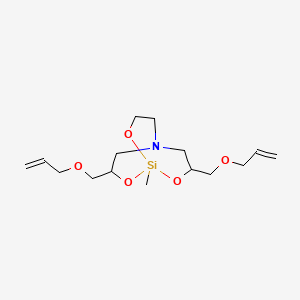
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
